molecular formula C4H8BrCl B103958 1-Bromo-4-chlorobutane CAS No. 6940-78-9

1-Bromo-4-chlorobutane

Cat. No. B103958
CAS RN: 6940-78-9
M. Wt: 171.46 g/mol
InChI Key: NIDSRGCVYOEDFW-UHFFFAOYSA-N
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Description

1-Bromo-4-chlorobutane is a halogenated organic compound that is of interest in various chemical research areas. It is a molecule that can exist in different conformations and can participate in a variety of chemical reactions due to the presence of reactive bromine and chlorine atoms. The compound's structure and behavior in different conditions have been studied through methods such as infrared spectroscopy, Raman spectroscopy, and electron diffraction, as well as through synthetic approaches .

Synthesis Analysis

The synthesis of 1-bromo-4-chlorobutane can be achieved through the gas-phase reaction of 1-butanol with hydrobromic acid, as demonstrated in a continuous-flow system. This process utilizes a catalytic reactor loaded with a phosphonium salt supported on silica gel, which facilitates a high reaction selectivity and prevents transposition products, indicating a SN2 nucleophilic substitution mechanism . Additionally, the synthesis of related organohalogen compounds has been explored, providing insights into the reactivity of halogenated precursors and the conditions required for halogenation and dehydrohalogenation reactions .

Molecular Structure Analysis

The molecular structure of 1-bromo-4-chlorobutane has been investigated using gas-phase electron diffraction and ab initio calculations. These studies have revealed the conformational composition of the molecule, identifying the presence of anti and gauche conformations with respect to the torsion angles along the carbon chain. The structural parameters, such as bond lengths and angles, have been determined with a degree of precision, providing a detailed picture of the molecule's geometry .

Chemical Reactions Analysis

1-Bromo-4-chlorobutane can undergo various chemical transformations, including regioselective gold-catalyzed rearrangements when used as a substrate in reactions with propargylic carboxylates. This leads to the formation of 1-bromo/chloro-2-carboxy-1,3-dienes, which are valuable intermediates for further reactions such as Diels-Alder and cross-coupling reactions . The reactivity of the compound under different conditions, such as the influence of ultraviolet light, has also been studied, demonstrating its potential to form addition products with hydrogen and deuterium bromides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-chlorobutane are closely related to its molecular structure and conformation. The vibrational spectra of the molecule, including its infrared and Raman spectra, have been extensively studied, leading to the assignment of fundamental modes and providing insights into the motions of the atoms within the molecule. These studies have also revealed the presence of different conformers and their respective energy levels, which are influenced by factors such as temperature and the dihedral angles of the carbon-halogen bonds .

Scientific Research Applications

Electrochemical Behavior

1-Bromo-4-chlorobutane has been studied for its electrochemical behavior. Research using cyclic voltammetry and controlled-potential electrolysis investigated the electrochemical reduction of this compound at carbon cathodes in dimethylformamide. The study revealed a range of products from the reduction process, providing insights into the compound's behavior under various conditions and its potential applications in electrochemical reactions (Pritts & Peters, 1995).

Synthesis Techniques

The compound has been a subject in the study of continuous-flow, gas-phase synthesis. Research focusing on the synthesis of 1-chlorobutane and 1-bromobutane from 1-butanol demonstrated the feasibility of producing 1-Bromo-4-chlorobutane in a continuous-flow system, highlighting its potential for efficient large-scale production (Tundo & Selva, 2005).

Molecular Structure Analysis

The molecular structure and conformational composition of 1-Bromo-4-chlorobutane have been studied using gas-phase electron diffraction and ab initio calculations. This research provides detailed insights into the molecular geometry and potential energy surfaces of the compound, which are crucial for understanding its chemical properties and reactions (Aarset et al., 1995).

Safety And Hazards

1-Bromo-4-chlorobutane is considered hazardous. It is flammable and may cause skin and eye irritation. It may also cause respiratory irritation . Containers may explode when heated and vapors may form explosive mixtures with air .

properties

IUPAC Name

1-bromo-4-chlorobutane
Source PubChem
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InChI

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDSRGCVYOEDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Source PubChem
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DSSTOX Substance ID

DTXSID1049350
Record name 1-Bromo-4-chlorobutane
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Molecular Weight

171.46 g/mol
Source PubChem
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Product Name

1-Bromo-4-chlorobutane

CAS RN

6940-78-9
Record name 1-Bromo-4-chlorobutane
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Record name 1-Bromo-4-chlorobutane
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Record name 1-Bromo-4-chlorobutane
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Record name Butane, 1-bromo-4-chloro-
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Record name 1-Bromo-4-chlorobutane
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Record name 1-BROMO-4-CHLOROBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
701
Citations
M Chorążewski, A Grzybowski… - Industrial & Engineering …, 2015 - ACS Publications
… The 1,4-dichlorobutane and 1-bromo-4-chlorobutane used in this study were purchased from Aldrich (molar basis purity >99%). Prior to use, all compounds were further purified by …
Number of citations: 22 pubs.acs.org
J Kossakowski, T Zawadowski, J Turlo - European Journal of …, 1996 - infona.pl
… New cyclic imides were synthesized in Diels-Alder reaction; then obtained compounds 1 and 2 were condensed with 1-bromo-4-chlorobutane. N-(4-chlorobutyl)- substituted derivatives …
Number of citations: 2 www.infona.pl
MS Mubarak, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… When a 5 mM concentration of 1-bromo-4-chlorobutane was introduced into the solution used … increase in the cathodic current due to the catalytic reduction of 1-bromo-4-chlorobutane …
Number of citations: 50 www.sciencedirect.com
GB Eregowda, G Krishnegowda… - Asian Journal of …, 1999 - pennstate.pure.elsevier.com
… Stirring of 2-trifluoromethylphenoxazine with 1-bromo-3-chloropropane or 1-bromo-4-chlorobutane in a two phase system consisting of an organic solvent (benzene) and 6N potassium …
Number of citations: 13 pennstate.pure.elsevier.com
BL Li, SZ Zhao, H Zhou, CC Li, LL Li… - Journal of Asian …, 2023 - Taylor & Francis
… In this study, erysolin was synthesized using 1-bromo-4-chlorobutane and sodium methyl mercaptide (NaSMe) as the raw materials, which overcomes the shortcomings of the existing …
Number of citations: 5 www.tandfonline.com
DK Maity, H Mohan, S Chattopadhyay… - The Journal of Physical …, 1995 - ACS Publications
… romethane (Figure 1), 1 -bromo-3-chloropropane (Figure 4), and 1 -bromo-4-chlorobutane (… 1-bromo3-chloropropane and 1 -bromo-4-chlorobutane are the most stable structures due to …
Number of citations: 12 pubs.acs.org
BT Cho, NM Yoon - Journal of the Korean Chemical Society, 1983 - koreascience.kr
… In order to investigate selective reduction of compound containing both bromide and chloride in a molecule, 1-bromo4-chlorobutane was chosen as a representative compound and …
Number of citations: 0 koreascience.kr
AW Robert - Journal of the Chemical Society, Perkin Transactions 1, 1991 - pubs.rsc.org
… 1 - Bromo-4-chlorobutane was shown to form the specific Grignard reagent, CI [CH,],MgBr. … reactions of the Grignard reagent prepared from 1 -bromo-4-chlorobutane were examined. …
Number of citations: 0 pubs.rsc.org
PA Delaney, RAW Johnstone, PA Leonard… - JOURNAL-CHEMICAL …, 1991 - Citeseer
… 1 - Bromo-4-chlorobutane was shown to form the specific Grignard reagent, CI [CH,],MgBr. … reactions of the Grignard reagent prepared from 1 -bromo-4-chlorobutane were examined. …
Number of citations: 5 citeseerx.ist.psu.edu
YS Liang, S Mu, Y Liu, DK Liu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… After 20 minutes, 1-bromo-4-chlorobutane (18.5 g) is added, and heating is continued to approximately 373 K. After 50 minutes, N-methylpiperazine (23.5 g) is added, and the mixture is …
Number of citations: 8 scripts.iucr.org

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